molecular formula C15H16N2O2 B1299514 N-(4-amino-2-methoxyphenyl)-2-methylbenzamide CAS No. 436089-19-9

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide

Cat. No. B1299514
CAS RN: 436089-19-9
M. Wt: 256.3 g/mol
InChI Key: AWVHUIPCUFRJBM-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide, also known as 4-amino-2-methoxyphenyl-2-methylbenzamide or 2-methylbenzamide-4-amino-2-methoxyphenyl, is an organic compound belonging to the class of amides. It is a white to off-white powder, with a melting point of approximately 150°C. This compound is of interest due to its potential applications in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Proteomics Research

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide: is utilized in proteomics research due to its role as a biochemical reagent . Proteomics, the large-scale study of proteins, often requires specific compounds that can interact with proteins to alter their expression or to visualize their interactions within cells. This compound’s structural properties may make it suitable for tagging or modifying proteins, which can help in understanding protein function and interaction networks.

Crystallography

The related molecular structures synthesized via Schiff bases reduction route, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol , indicate potential applications in crystallography . These compounds consist of asymmetric units that can form intermolecular hydrogen bonding, which is crucial in the formation of crystal structures. By extension, N-(4-amino-2-methoxyphenyl)-2-methylbenzamide could be used to study molecular packing, hydrogen bonding, and other crystal properties.

Synthesis of Azo Dyes

Secondary amines are key starting materials for the synthesis of azo dyes. The compound , being a secondary amine, could be used in the synthesis of various azo dyes, which are widely used as coloring agents in textiles, food, and pharmaceuticals .

Pharmaceutical Applications

Secondary amines form the backbone of many pharmaceuticals, including antidepressants and analgesicsN-(4-amino-2-methoxyphenyl)-2-methylbenzamide could serve as a precursor or intermediate in the synthesis of drugs that target the central nervous system or pain receptors .

Agrochemical Synthesis

The structural similarity of N-(4-amino-2-methoxyphenyl)-2-methylbenzamide to other secondary amines used in agrochemicals suggests its potential use in the development of new pesticides or herbicides. Its molecular structure could be tailored to interact with specific biological targets in pests or weeds .

Material Science

In material science, this compound could be explored for the development of new polymers or coatings. Its amine group could facilitate the formation of bonds with other monomers or could be used to modify the surface properties of materials .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-5-3-4-6-12(10)15(18)17-13-8-7-11(16)9-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHUIPCUFRJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360656
Record name N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)-2-methylbenzamide

CAS RN

436089-19-9
Record name N-(4-amino-2-methoxyphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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